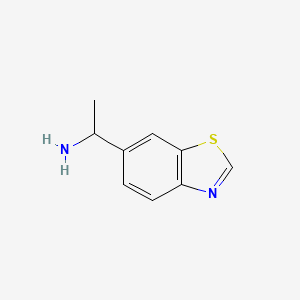

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Vue d'ensemble

Description

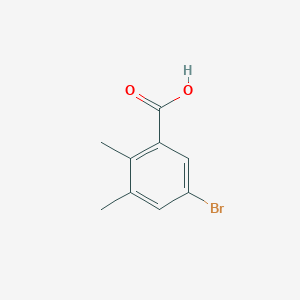

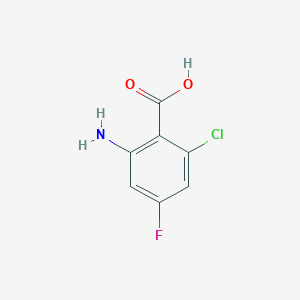

1-(1,3-Benzothiazol-6-yl)ethan-1-amine is a chemical compound with the CAS Number: 916201-65-5 . It has a molecular weight of 178.26 .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The InChI code for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is 1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 .Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine . The reaction proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis

1-(1,3-Benzothiazol-6-yl)ethan-1-amine has a molecular weight of 178.26 .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

1-(1,3-Benzothiazol-6-yl)ethan-1-amine and its derivatives have shown significant antimicrobial and antifungal activities. Pejchal et al. (2015) synthesized a series of novel derivatives, revealing activity comparable to established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. Similarly, Chaudhary et al. (2011) reported the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines with potent antibacterial and entomological activities (Pejchal et al., 2015), (Chaudhary et al., 2011).

Inhibition of SARS CoV-2

Genç et al. (2021) synthesized and characterized a derivative of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine as a potential inhibitor for SARS-CoV-2. Molecular docking analysis suggested its effectiveness as an inhibitor, along with favorable ADMET properties (Genç et al., 2021).

QSAR Assay for Antihistamine Activity

Brzezińska and Kośka (2003) conducted a study exploring the quantitative structure-activity relationships (QSAR) between H1-histaminergic activity and chromatographic data of derivatives including 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. This research is crucial for predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).

Structural Characterization

Yıldırım et al. (2006) focused on the crystal structure of a derivative of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, contributing to a deeper understanding of its structural properties and potential applications (Yıldırım et al., 2006).

Wide Range of Biological Activities

Hunasnalkar et al. (2010) highlighted the variety of biological activities associated with benzothiazole derivatives, including anti-inflammatory and anti-bacterial properties. This underlines the versatility of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in different therapeutic applications (Hunasnalkar et al., 2010).

Mécanisme D'action

Biochemical Pathways

Benzothiazole derivatives have been studied for their anti-tubercular properties . These compounds may affect the pathways related to the survival and proliferation of Mycobacterium tuberculosis, but the exact mechanisms are still under investigation .

Result of Action

Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . These effects could be attributed to the inhibition of cyclo-oxygenase pathways, which are involved in inflammation and pain .

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWXJJFJILFTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-6-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)